
Tris(2-chloroethyl)(methyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-chloroethyl)(methyl)silane is an organosilicon compound with the molecular formula C7H15Cl3Si. It is a versatile chemical used in various industrial and research applications due to its unique chemical properties. The compound consists of a silicon atom bonded to three 2-chloroethyl groups and one methyl group, making it a valuable reagent in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(2-chloroethyl)(methyl)silane can be synthesized through the reaction of methyltrichlorosilane with 2-chloroethanol in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Tris(2-chloroethyl)(methyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or alcohols.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Oxidation: It can be oxidized to form silanols or siloxanes under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Hydrolysis Conditions: Acidic or basic conditions facilitate hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as tris(2-aminoethyl)(methyl)silane or tris(2-hydroxyethyl)(methyl)silane are formed.
Hydrolysis Products: Silanols and hydrochloric acid.
Oxidation Products: Silanols and siloxanes.
Aplicaciones Científicas De Investigación
Tris(2-chloroethyl)(methyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing silicon-containing groups into molecules.
Biology: Employed in the modification of biomolecules for studying their interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for silicon-based pharmaceuticals.
Industry: Utilized in the production of silicone polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of tris(2-chloroethyl)(methyl)silane involves the reactivity of the silicon atom with various nucleophiles and electrophiles. The silicon atom, being electrophilic, readily reacts with nucleophiles, leading to the formation of new silicon-carbon or silicon-oxygen bonds. This reactivity is exploited in various synthetic and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-chloroethoxy)(methyl)silane: Similar in structure but with ethoxy groups instead of ethyl groups.
Trichloro(2-chloroethyl)silane: Contains three chlorine atoms bonded to silicon instead of three 2-chloroethyl groups.
Tris(trimethylsilyl)silane: Contains trimethylsilyl groups instead of 2-chloroethyl groups.
Uniqueness
Tris(2-chloroethyl)(methyl)silane is unique due to its combination of 2-chloroethyl and methyl groups bonded to silicon, providing distinct reactivity and applications compared to other similar compounds. Its ability to undergo various substitution and oxidation reactions makes it a valuable reagent in both research and industrial settings .
Propiedades
Número CAS |
51664-57-4 |
|---|---|
Fórmula molecular |
C7H15Cl3Si |
Peso molecular |
233.6 g/mol |
Nombre IUPAC |
tris(2-chloroethyl)-methylsilane |
InChI |
InChI=1S/C7H15Cl3Si/c1-11(5-2-8,6-3-9)7-4-10/h2-7H2,1H3 |
Clave InChI |
YWCDQCDOPDOKHV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](CCCl)(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


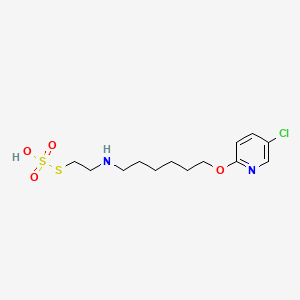
![Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]-](/img/structure/B14660743.png)



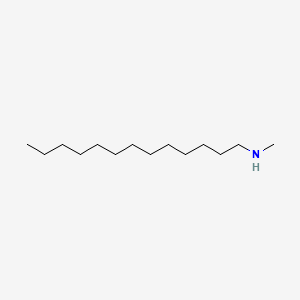
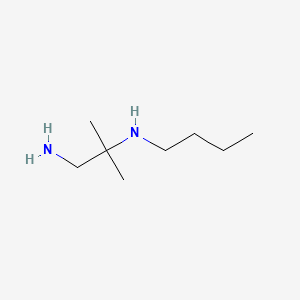
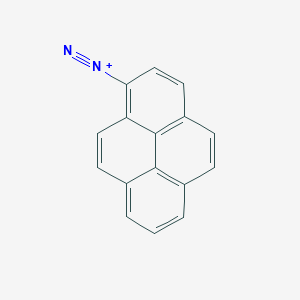
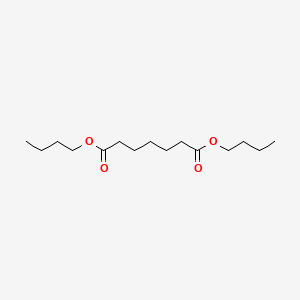
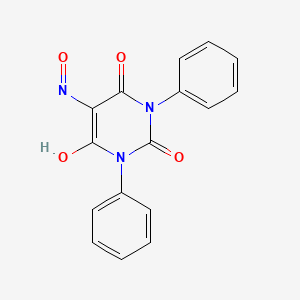

![6-ethoxy-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B14660791.png)
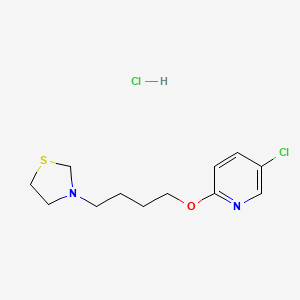
![Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate](/img/structure/B14660804.png)
